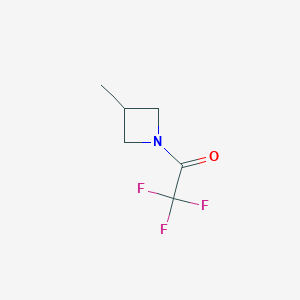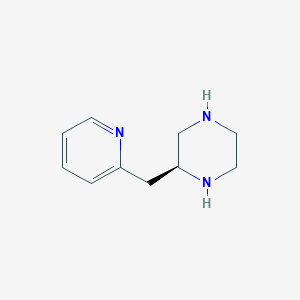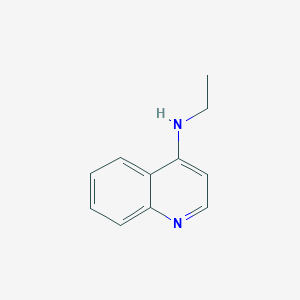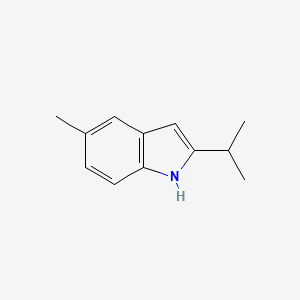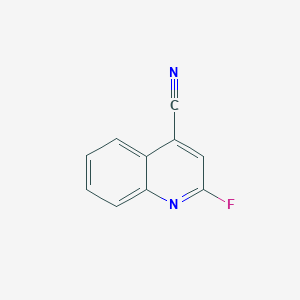
N-Isobutyl-1-imidazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyl-1-imidazolecarboxamide est un composé hétérocyclique de formule moléculaire C8H13N3O. Il se caractérise par la présence d'un cycle imidazole substitué par un groupe isobutyle et un groupe fonctionnel carboxamide.
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse de N-Isobutyl-1-imidazolecarboxamide implique généralement la cyclisation d'amido-nitriles. Une méthode courante est la réaction d'un amido-nitrile avec un catalyseur approprié, tel que le nickel, dans des conditions douces. La réaction se déroule par proto-démetallation, tautomérisation et cyclisation déshydratante pour donner le dérivé imidazole souhaité .
Méthodes de Production Industrielle : La production industrielle de this compound peut impliquer la synthèse à grande échelle en utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour des rendements et une efficacité plus élevés. Cela inclut l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de Réactions : N-Isobutyl-1-imidazolecarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés imidazole correspondants avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe carboxamide en amine ou en d'autres formes réduites.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base pour faciliter les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés imidazole avec des états d'oxydation plus élevés, tandis que la réduction peut produire des amines.
4. Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de composés hétérocycliques plus complexes.
5. Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans son application antibactérienne, le composé peut inhiber les enzymes bactériennes ou perturber l'intégrité de la membrane cellulaire, conduisant à la mort des cellules bactériennes . Les voies moléculaires et les cibles exactes peuvent varier en fonction de l'application spécifique et du système biologique impliqué.
Composés Similaires :
- N-(2-méthylpropyl)imidazole-1-carboxamide
- N-Isobutyl-(2E,6Z)-dodecadienamide
Comparaison : this compound est unique en raison de son motif de substitution spécifique sur le cycle imidazole, qui confère des propriétés chimiques et biologiques distinctes. Comparé à d'autres carboxamides d'imidazole, il peut présenter des profils de réactivité et d'activité biologique différents, ce qui en fait un composé précieux pour la recherche et les applications ciblées .
Applications De Recherche Scientifique
N-Isobutyl-1-imidazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-Isobutyl-1-imidazolecarboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial application, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
- N-(2-methylpropyl)imidazole-1-carboxamide
- N-Isobutyl-(2E,6Z)-dodecadienamide
Comparison: N-Isobutyl-1-imidazolecarboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other imidazole carboxamides, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
N-(2-methylpropyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-7(2)5-10-8(12)11-4-3-9-6-11/h3-4,6-7H,5H2,1-2H3,(H,10,12) |
Clé InChI |
WJTQGNRVNGDPSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)





